molecular formula C28H16O8 B194521 13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] CAS No. 6543-57-3

13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]

Cat. No.: B194521
CAS No.: 6543-57-3
M. Wt: 480.4 g/mol
InChI Key: CXYDCKACBCGGRF-UHFFFAOYSA-N
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Description

13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] is a complex organic compound known for its unique structure and properties. It is often studied in the context of its role as an impurity in deferasirox, a medication used to treat chronic iron overload due to blood transfusions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes cyclization reactions, oxidation steps, and the introduction of oxygen atoms into the structure. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced, it is typically done in small quantities for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify existing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or convert carbonyl groups to alcohols.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] has several scientific research applications, including:

    Chemistry: It is studied for its unique structural properties and reactivity, providing insights into complex organic synthesis and reaction mechanisms.

    Biology: Research into its biological activity can help understand its potential effects on biological systems and its role as an impurity in pharmaceuticals.

    Medicine: As an impurity in deferasirox, it is important to study its potential impact on the efficacy and safety of the medication.

    Industry: Its synthesis and properties can inform the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] is not well-documented due to its primary role as an impurity. its structure suggests that it could interact with various molecular targets through its multiple oxygen atoms and conjugated systems. These interactions could potentially affect biological pathways and processes, although more research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Deferasirox: The parent compound from which this impurity is derived.

    Other Polycyclic Compounds: Compounds with similar polycyclic structures and multiple oxygen atoms.

Uniqueness

13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] is unique due to its specific structure and the presence of multiple oxygen atoms within a highly conjugated system. This gives it distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

2,10,18,26-tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O8/c29-25-17-9-1-5-13-21(17)33-26(30)19-11-3-7-15-23(19)35-28(32)20-12-4-8-16-24(20)36-27(31)18-10-2-6-14-22(18)34-25/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDCKACBCGGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297781
Record name 6h,12h,18h,24h-tetrabenzo[b,f,j,n][1,5,9,13]tetraoxacyclohexadecine-6,12,18,24-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6543-57-3
Record name NSC118065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6h,12h,18h,24h-tetrabenzo[b,f,j,n][1,5,9,13]tetraoxacyclohexadecine-6,12,18,24-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]
Reactant of Route 2
13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]
Reactant of Route 3
13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]
Reactant of Route 4
13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]
Reactant of Route 5
13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]
Reactant of Route 6
13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]

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